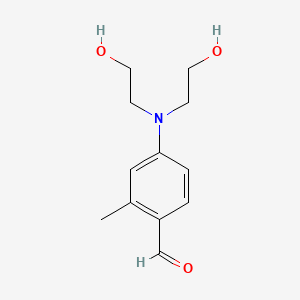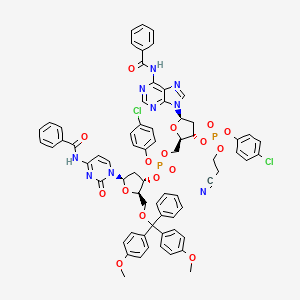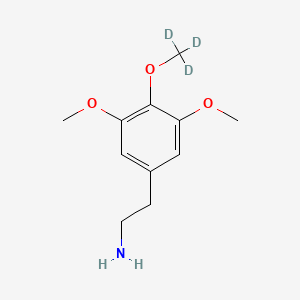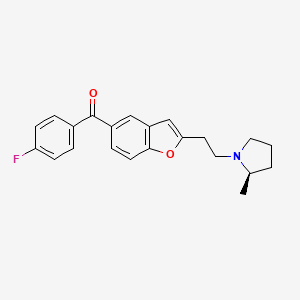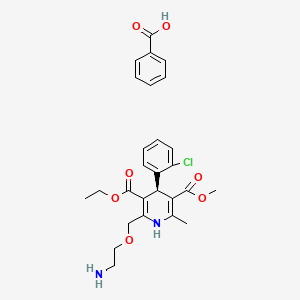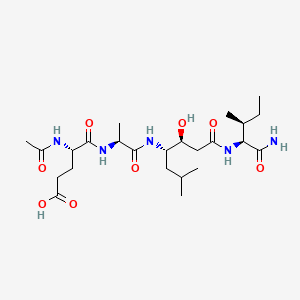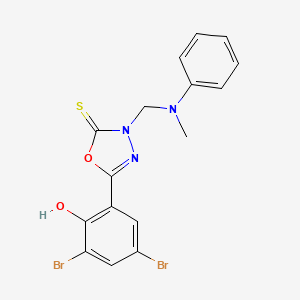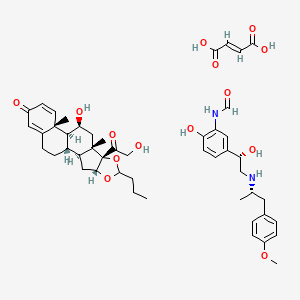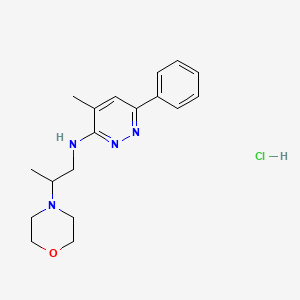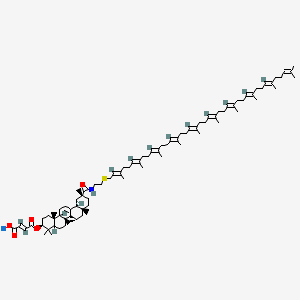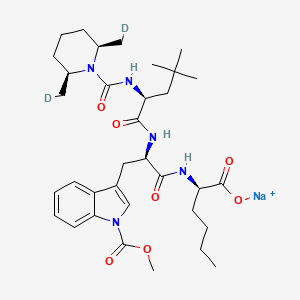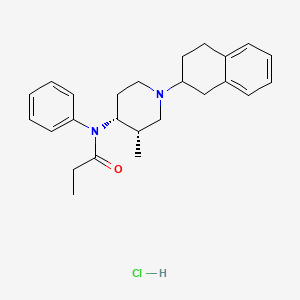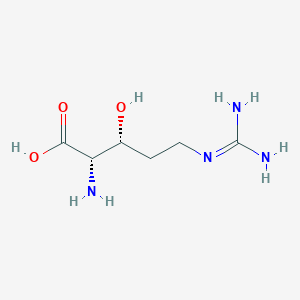
beta-Hydroxyarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Hydroxyarginine: is a derivative of the amino acid arginine, where a hydroxyl group is attached to the beta carbon of the arginine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxyarginine can be synthesized through several methods. One common approach involves the hydroxylation of arginine using specific enzymes or chemical reagents. The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the hydroxylation occurs at the desired position on the arginine molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological processes using genetically engineered microorganisms that can produce the compound through fermentation. These methods are often preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxyarginine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to arginine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield beta-ketoarginine, while substitution reactions can produce a variety of functionalized arginine derivatives .
Scientific Research Applications
Beta-Hydroxyarginine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nitric oxide production and its effects on cardiovascular health.
Industry: this compound is used in the production of specialized chemicals and as an additive in certain industrial processes .
Mechanism of Action
The mechanism of action of beta-Hydroxyarginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in various physiological processes. The compound’s effects on molecular targets and pathways are still being studied, but it is believed to influence pathways related to cardiovascular health, immune response, and cellular metabolism .
Comparison with Similar Compounds
Beta-Hydroxyarginine can be compared with other similar compounds, such as:
L-Hydroxyarginine: Another hydroxylated form of arginine with different positional isomerism.
Gamma-Hydroxyarginine: A derivative with the hydroxyl group attached to the gamma carbon.
Nω-Hydroxy-L-arginine: A compound with the hydroxyl group attached to the nitrogen atom in the guanidine group.
Uniqueness: this compound is unique due to its specific hydroxylation at the beta position, which imparts distinct chemical and biological properties compared to other hydroxylated arginine derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
892143-46-3 |
|---|---|
Molecular Formula |
C6H14N4O3 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)3(11)1-2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1 |
InChI Key |
VIDUVSPOWYVZIC-DMTCNVIQSA-N |
Isomeric SMILES |
C(CN=C(N)N)[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C(CN=C(N)N)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



